(S)-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine
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Overview
Description
(S)-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine is a chiral amine compound characterized by the presence of trifluoromethyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine typically involves asymmetric bioreduction processes. One common method is the asymmetric reduction of 3’-trifluoromethylacetophenone using recombinant E. coli cells expressing carbonyl reductase . The reaction conditions include the use of surfactants like Tween-20 and natural deep eutectic solvents to enhance the biocatalytic efficiency . The optimal conditions for this reaction are pH 7.0, 30°C, and 200 rpm, with a reaction time of 18 hours .
Industrial Production Methods
Industrial production of this compound can be achieved through similar biocatalytic processes, scaled up to meet production demands. The integration of surfactants and natural deep eutectic solvents in the reaction medium significantly improves the yield and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(S)-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl and chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various amine derivatives, ketones, and substituted aromatic compounds.
Scientific Research Applications
(S)-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and signaling pathways. The trifluoromethyl and chlorophenyl groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(4-Chlorophenyl)-2-hydroxyethylamine
- (S)-4-Chlorophenyl-2-pyridylmethanol
- (S)-4-Chlorophenyl-2-pyridylmethoxy-piperidine
Uniqueness
(S)-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in the development of pharmaceuticals and other bioactive molecules .
Properties
Molecular Formula |
C9H9ClF3N |
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Molecular Weight |
223.62 g/mol |
IUPAC Name |
(2S)-3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-amine |
InChI |
InChI=1S/C9H9ClF3N/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8H,5,14H2/t8-/m0/s1 |
InChI Key |
OBMZKLDWSOWUMC-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(F)(F)F)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(C(F)(F)F)N)Cl |
Origin of Product |
United States |
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